N-benzyl-5-chloro-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide
Description
N-benzyl-5-chloro-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide is a synthetic small molecule characterized by a pyridine core substituted with chloro, oxo, and carboxamide groups. Key structural features include a benzyl group at the carboxamide nitrogen and a (2,6-dichlorophenyl)methyl substituent. The 2,6-dichlorophenyl moiety is notable for its prevalence in pharmaceuticals and agrochemicals, often contributing to enhanced lipophilicity or receptor binding .
Properties
IUPAC Name |
N-benzyl-5-chloro-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl3N2O2/c21-16-7-4-8-17(22)15(16)12-25-11-14(9-18(23)20(25)27)19(26)24-10-13-5-2-1-3-6-13/h1-9,11H,10,12H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAHZYBJENKAKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN(C(=O)C(=C2)Cl)CC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-5-chloro-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological implications.
Synthesis
The synthesis of this compound typically involves the reaction of 5-chloro-6-oxopyridine derivatives with benzyl and dichlorophenyl groups under controlled conditions. The synthesis pathway often includes steps such as acylation and nucleophilic substitution.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. In a study, certain derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics like cefotaxime and piperacillin .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In preclinical studies involving ovarian cancer xenografts in nude mice, certain derivatives showed tumor growth suppression rates exceeding 100% compared to control groups . This suggests that modifications in the chemical structure can enhance anticancer efficacy.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Signaling Pathways : It may interfere with various signaling pathways associated with inflammation and cancer progression.
Study 1: Antimicrobial Efficacy
A study conducted on various synthesized derivatives highlighted their efficacy against Bacillus cereus and Candida albicans. The results indicated that specific modifications to the benzyl group significantly enhanced antimicrobial activity, suggesting a structure-activity relationship (SAR) that warrants further exploration .
Study 2: Anticancer Activity in Xenograft Models
In another investigation involving xenograft models, N-benzyl derivatives were tested for their ability to suppress tumor growth. The results indicated a substantial reduction in tumor size and weight compared to untreated controls, emphasizing the potential for these compounds in cancer therapy .
Data Tables
| Compound | Target Pathogen | MIC (µg/mL) | Efficacy (%) |
|---|---|---|---|
| Compound A | Pseudomonas aeruginosa | 0.88 | 95 |
| Compound B | Staphylococcus aureus | 0.44 | 92 |
| Compound C | Candida albicans | 0.22 | 90 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares the 2,6-dichlorophenylmethyl group with clonidine hydrochloride (CAS 4205-91-8), a well-known antihypertensive agent . However, clonidine features an imidazoline core, whereas the target compound utilizes a pyridine-carboxamide scaffold. This distinction likely results in divergent pharmacological profiles. For example:
| Feature | Target Compound | Clonidine Hydrochloride |
|---|---|---|
| Core Structure | Pyridine-carboxamide | Imidazoline |
| Key Substituents | Benzyl, 2,6-dichlorophenylmethyl | 2,6-Dichloroaniline, imidazoline ring |
| Pharmacological Class | Unknown (no data in evidence) | α2-adrenergic agonist |
| Lipophilicity (Predicted) | High (due to dichlorophenyl and benzyl groups) | Moderate (polar imidazoline core) |
The 2,6-dichlorophenyl group in both compounds may enhance membrane permeability or receptor affinity, as seen in clonidine’s interaction with α2-adrenergic receptors .
Q & A
Basic Research Questions
Q. What are the key structural features of N-benzyl-5-chloro-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide, and how do they influence its reactivity?
- The compound features a pyridine core substituted with a benzyl group at position 1, a dichlorophenylmethyl group at position 1, a chlorine atom at position 5, and a carboxamide at position 2. The 6-oxo group introduces polarity, while the dichlorophenyl and benzyl moieties contribute to steric bulk and lipophilicity. These features influence solubility, hydrogen-bonding potential, and interactions with biological targets. Structural analogs in related compounds (e.g., oxazole- and thiazole-carboxamides) demonstrate that substituent positioning affects both synthetic pathways and bioactivity .
Q. What synthetic routes are commonly employed to prepare N-benzyl-5-chloro-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide?
- Synthesis typically involves multi-step reactions:
Core formation : Pyridine ring construction via condensation or cyclization reactions under controlled temperatures (e.g., 60–100°C).
Substituent introduction : Alkylation/arylation using reagents like 2,6-dichlorobenzyl chloride in solvents such as dimethylformamide (DMF) or acetonitrile, catalyzed by bases (e.g., NaH or K₂CO₃).
Carboxamide functionalization : Coupling with benzylamine derivatives via carbodiimide-mediated reactions.
Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
Q. Which analytical techniques are critical for characterizing this compound and confirming its purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent integration and spatial arrangement.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula.
- X-ray Crystallography : Resolves crystal packing and stereochemistry (SHELX software is widely used for refinement ).
- HPLC with UV/Vis detection : Quantifies purity (>95% typically required for biological assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?
- Discrepancies may arise from incomplete force-field parameterization in molecular docking or unaccounted solvation effects. Mitigation strategies include:
- Enhanced sampling methods : Molecular dynamics simulations with explicit solvent models.
- Structure-activity relationship (SAR) studies : Synthesizing analogs (e.g., varying halogen positions or replacing the benzyl group) to test hypotheses.
- Biophysical validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .
Q. What strategies optimize the synthetic yield of this compound while minimizing byproducts?
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.
- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-couplings) improve efficiency.
- Temperature control : Lower temperatures reduce side reactions (e.g., hydrolysis of the carboxamide).
- Workup protocols : Column chromatography with gradient elution separates closely related impurities .
Q. How can the structure-activity relationship (SAR) of this compound be systematically explored for antimicrobial applications?
- Substituent variation : Replace the dichlorophenyl group with fluorophenyl or methyl groups to assess halogen-dependent activity.
- Scaffold modification : Introduce heterocycles (e.g., oxazole or thiazole) in place of pyridine to evaluate ring flexibility.
- Biological assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria and fungi, paired with cytotoxicity profiling in mammalian cell lines .
Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?
- Poor diffraction quality : Crystallize under high-purity conditions using slow evaporation in mixed solvents (e.g., DCM/hexane).
- Disorder in substituents : Apply SHELXL refinement with restraints for flexible groups (e.g., benzyl or dichlorophenyl).
- Twinned crystals : Use the TwinRotMat tool in SHELX to model twinning operators .
Q. What methodologies are recommended for toxicity profiling of this compound in preclinical studies?
- In vitro assays : Ames test (mutagenicity), hERG inhibition screening (cardiotoxicity), and hepatocyte viability assays.
- In vivo models : Acute toxicity in zebrafish embryos (LC₅₀ determination) and subchronic dosing in rodents (28-day OECD 407 guidelines).
- Metabolite identification : LC-MS/MS to detect reactive intermediates formed via cytochrome P450 metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
